Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate
Description
Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate is a synthetic carbamate derivative featuring a thiophene core substituted with 4,5-dimethyl groups. The molecule integrates a phenoxyacetamido moiety at the 2-position of the thiophene ring and a methyl carbamate group at the 3-position. The phenoxyacetamido group may enhance lipophilicity and influence binding interactions, while the carbamate functionality could contribute to hydrolytic stability or enzymatic inhibition properties.
Properties
IUPAC Name |
methyl N-[4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-10-11(2)25-16(14(10)15(21)19-17(22)23-3)18-13(20)9-24-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOMOPABPKFVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)COC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate involves multiple steps and specific reaction conditions. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often involve the use of microwave irradiation and specific catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified thiophene derivatives with altered functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . In material science, they are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . The unique structure of Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate makes it a valuable candidate for further research and development in these areas.
Mechanism of Action
The mechanism of action of Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with various biological molecules, potentially inhibiting or modulating their activity . This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene-Based Carbamates ()
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate () shares the 4,5-dimethylthiophene backbone with the target compound. However, its 2-position substituent is a cyanoacetamido group, and the 3-position is an ethyl ester rather than a methyl carbamate. The absence of the phenoxyacetamido group and ester vs. carbamate distinction likely alters reactivity and bioavailability. For instance, carbamates generally exhibit greater hydrolytic stability compared to esters, which may prolong the compound’s half-life in biological systems .
Phenyl Alkyl-Carbamates ()
Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) () differ in their aromatic systems (benzene vs. thiophene) and substituents. In contrast, the target compound’s phenoxyacetamido group introduces ether and amide linkages, which may improve solubility and hydrogen-bonding capacity .
Physicochemical Properties
Lipophilicity
Lipophilicity (log k) data from phenyl carbamates () shows that chloro-substituted derivatives exhibit log k values ranging from 2.1 to 3.8, influenced by alkyl chain length and halogenation. The target compound’s phenoxyacetamido group and methyl carbamate are expected to moderately increase log k compared to cyanoacetamido analogues (), balancing hydrophobic and polar contributions .
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the key considerations for synthesizing Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate, and what methodologies are commonly employed?
The synthesis of this compound typically involves multi-step reactions, including:
- Thiophene Core Formation : The Gewald reaction is widely used to construct 2-aminothiophene derivatives, where ethyl cyanoacetate reacts with ketones and sulfur under basic conditions .
- Amide Coupling : The phenoxyacetamido group is introduced via coupling reactions (e.g., using DCC/DMAP as activating agents) to functionalize the thiophene ring .
- Solvent and Temperature Control : Polar aprotic solvents like DMF or DMSO are preferred for optimal solvation and reaction efficiency, with temperatures often maintained between 60–80°C to balance reactivity and selectivity .
- Purification : Column chromatography or recrystallization (e.g., using methanol-water gradients) ensures high purity .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm substituent positions and functional groups (e.g., methyl, carbamate, and amide protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects fragmentation patterns .
- HPLC : Monitors reaction progress and purity, often using C18 columns with UV detection .
- X-ray Crystallography (if applicable): Resolves bond angles and crystallographic packing for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
Initial screening should focus on:
- In Vitro Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence or colorimetric readouts .
- Antimicrobial/Anticancer Activity : Use MIC (Minimum Inhibitory Concentration) or MTT assays against bacterial/cancer cell lines .
- SAR Studies : Compare activity with analogs (e.g., varying acyl or phenoxy groups) to identify critical functional groups .
Advanced Research Questions
Q. How can reaction pathways be optimized to improve yield and selectivity for this compound?
Optimization strategies include:
- Solvent Screening : Test solvents with varying polarity (e.g., acetonitrile vs. THF) to stabilize intermediates and reduce side reactions .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP) enhance regioselectivity .
- Step-wise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How should researchers address contradictions in data, such as variable bioactivity across studies?
- Solvent Effects : Solvent polarity during biological testing can alter compound solubility and membrane permeability, affecting observed activity .
- Substituent Impact : For example, electron-withdrawing groups on the phenoxy ring may enhance enzyme binding but reduce bioavailability. Use computational tools (e.g., logP calculations) to rationalize discrepancies .
- Batch Consistency : Ensure synthetic reproducibility by standardizing purification protocols (e.g., HPLC thresholds >98% purity) .
Q. What computational approaches are suitable for predicting interaction mechanisms with biological targets?
- Molecular Docking : Simulate binding to protein active sites (e.g., using AutoDock Vina) to prioritize targets for experimental validation .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- MD Simulations : Assess binding stability over time (e.g., using GROMACS) to identify critical residue interactions .
Q. How can the compound’s stability under varying storage and experimental conditions be evaluated?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to recommend storage conditions (e.g., -20°C for long-term stability) .
- pH-Dependent Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC to identify labile functional groups (e.g., carbamate hydrolysis) .
- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
